3,4-Dibromo-6-fluorophenyl isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-6-fluorophenyl isothiocyanate typically involves the reaction of 3,4-Dibromo-6-fluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory preparation, with scaling up of the reaction conditions to accommodate larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in reactions with 3,4-Dibromo-6-fluorophenyl isothiocyanate.
Solvents: Organic solvents like dichloromethane or acetonitrile are often used.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Proteomics Research: Used as a biochemical reagent for labeling and detecting proteins.
Biology:
Enzyme Inhibition Studies: Utilized in studies to understand enzyme mechanisms and inhibition.
Medicine:
Drug Development:
Industry:
Chemical Synthesis: Used in the synthesis of various organic compounds and intermediates.
Wirkmechanismus
Mechanism: The compound exerts its effects primarily through the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function.
Molecular Targets and Pathways:
Proteins: The primary targets are amino groups on proteins, leading to the formation of thiourea derivatives.
Enzymatic Pathways: Can inhibit or modify enzyme activity by reacting with active site residues.
Vergleich Mit ähnlichen Verbindungen
4-Fluorophenyl isothiocyanate: Similar in structure but lacks the bromine atoms.
2,4-Dibromo-6-fluorophenyl isothiocyanate: Another isomer with similar properties.
Uniqueness: 3,4-Dibromo-6-fluorophenyl isothiocyanate is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C7H2Br2FNS |
---|---|
Molekulargewicht |
310.97 g/mol |
IUPAC-Name |
1,2-dibromo-4-fluoro-5-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2Br2FNS/c8-4-1-6(10)7(11-3-12)2-5(4)9/h1-2H |
InChI-Schlüssel |
VYXXISRASKPENR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Br)Br)F)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.